molecular formula C7H9F3O3 B14381935 Oxan-3-yl trifluoroacetate CAS No. 88410-38-2

Oxan-3-yl trifluoroacetate

Cat. No.: B14381935
CAS No.: 88410-38-2
M. Wt: 198.14 g/mol
InChI Key: PKYHVPUMLIGKMI-UHFFFAOYSA-N
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Description

Oxan-3-yl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to an oxan-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-3-yl trifluoroacetate typically involves the reaction of oxan-3-ol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

Oxan-3-ol+Trifluoroacetic anhydrideOxan-3-yl trifluoroacetate+Acetic acid\text{Oxan-3-ol} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Oxan-3-ol+Trifluoroacetic anhydride→Oxan-3-yl trifluoroacetate+Acetic acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Oxan-3-yl trifluoroacetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form oxan-3-ol and trifluoroacetic acid.

    Substitution: The trifluoroacetate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction: Under reducing conditions, the trifluoroacetate group can be converted to a trifluoromethyl group.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Oxan-3-ol and trifluoroacetic acid.

    Substitution: Various oxan-3-yl derivatives depending on the nucleophile used.

    Reduction: Oxan-3-yl trifluoromethyl compounds.

Scientific Research Applications

Oxan-3-yl trifluoroacetate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which oxan-3-yl trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate group with various molecular targets. The trifluoroacetate group is highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, this compound may interact with enzymes and proteins, potentially inhibiting their activity by modifying key functional groups.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic acid: A simple trifluoroacetate compound used in various chemical reactions.

    Trifluoroacetyl chloride: Another trifluoroacetate derivative used in organic synthesis.

    Trifluoroacetic anhydride: Used as a reagent for introducing trifluoroacetate groups.

Uniqueness

Oxan-3-yl trifluoroacetate is unique due to the presence of the oxan-3-yl moiety, which imparts distinct chemical properties compared to other trifluoroacetate compounds. This uniqueness makes it valuable for specific applications where the combination of the oxan-3-yl and trifluoroacetate groups is advantageous.

Properties

CAS No.

88410-38-2

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

IUPAC Name

oxan-3-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)6(11)13-5-2-1-3-12-4-5/h5H,1-4H2

InChI Key

PKYHVPUMLIGKMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)OC(=O)C(F)(F)F

Origin of Product

United States

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